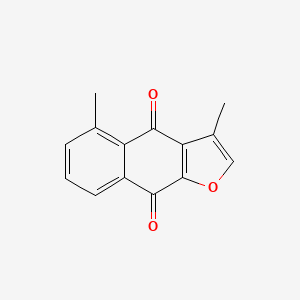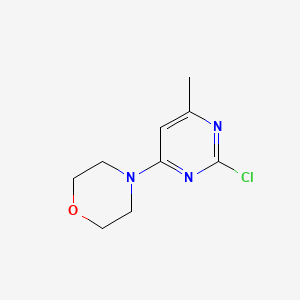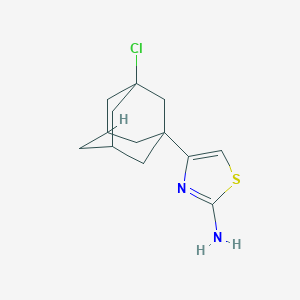
Monophenyl malonate
描述
Monophenyl malonate is an organic compound with the molecular formula C10H10O4 It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a phenyl group
作用机制
Target of Action
Monophenyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
This compound acts as a competitive inhibitor of succinate dehydrogenase . Due to its structural similarity to succinate, it competes with succinate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain, leading to a decrease in ATP production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the Krebs cycle or citric acid cycle) . By inhibiting succinate dehydrogenase, this compound disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a decrease in the production of ATP, NADH, and FADH2, which are essential for various cellular processes .
Pharmacokinetics
Malonic acid is known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and rate of excretion .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a decrease in ATP production, which can result in cellular energy deficiency . Additionally, it can cause the mitochondrial electric potential to rapidly depolarize, leading to organelle swelling . It also accelerates the production of reactive oxygen species (ROS) in the mitochondria, depleting ROS scavenger systems like GSH and NAD(P)H levels . This can lead to oxidative stress and potentially trigger apoptosis, a form of programmed cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature can also affect the rate of metabolic reactions involving the compound . Furthermore, the presence of other substances (e.g., food, drugs) in the body can potentially interact with this compound, affecting its pharmacokinetics and pharmacodynamics .
生化分析
Biochemical Properties
Monophenyl malonate plays a role in biochemical reactions, particularly as it relates to the metabolism of malonate . It interacts with enzymes such as succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . The interaction between this compound and these enzymes is competitive, indicating that this compound may bind to the active sites of these enzymes, thereby influencing their activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been found to promote adult cardiomyocyte proliferation and revascularization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition occurs through a competitive mechanism, where this compound binds to the active site of the enzyme, preventing its normal substrate from binding .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Studies have shown that this compound exhibits stability and does not degrade rapidly . Furthermore, long-term effects on cellular function have been observed in in vitro or in vivo studies, such as its impact on cardiomyocyte proliferation and revascularization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that at certain dosages, this compound can promote cardiomyocyte proliferation and heart regeneration
Metabolic Pathways
This pathway involves several enzymes and cofactors, and this compound’s role in this pathway could influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Studies suggest that the transport of this compound is concentration, pH, and temperature-dependent . It is proposed that a common route exists for both inorganic anions and organic dianions, namely the anion-exchange Band 3 protein .
Subcellular Localization
Current knowledge suggests that RNA molecules, which may interact with this compound, can be localized to various subcellular compartments, including the cytoplasm, nucleus, endoplasmic reticulum, and ribosomes
准备方法
Synthetic Routes and Reaction Conditions: Monophenyl malonate can be synthesized through the reaction of phenol with malonic acid or its derivatives. One common method involves the esterification of malonic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, this compound can be produced using a solvent-free synthesis method. This involves the reaction of phenol with maleic anhydride under the catalysis of a solid base. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield .
化学反应分析
Types of Reactions: Monophenyl malonate undergoes various chemical reactions, including:
Ester Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to produce phenol and malonic acid.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to yield phenol and carbon dioxide.
Substitution Reactions: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating at elevated temperatures.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Hydrolysis: Phenol and malonic acid.
Decarboxylation: Phenol and carbon dioxide.
Substitution: Nitro-phenyl malonate, halo-phenyl malonate.
科学研究应用
Monophenyl malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: this compound derivatives are used in the production of malonate-functional polyesters, which are employed in coatings and adhesives.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways involving malonic acid derivatives.
相似化合物的比较
Monophenyl malonate can be compared with other malonic acid derivatives, such as:
Diethyl Malonate: Unlike this compound, diethyl malonate has two ethyl ester groups and is commonly used in the malonic ester synthesis to produce substituted acetic acids.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups, it is also used in organic synthesis for the preparation of various compounds.
Monomethyl Malonate: This compound has one methyl ester group and one carboxylic acid group, making it useful in selective alkylation reactions.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. The phenyl group allows for additional functionalization through aromatic substitution reactions, expanding the compound’s utility in organic synthesis and industrial applications .
属性
IUPAC Name |
3-oxo-3-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCRIFDLUQGBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189291 | |
| Record name | Propanedioic acid, monophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35756-54-8 | |
| Record name | Propanedioic acid, monophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, monophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B1608370.png)










![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)
